molecular formula C25H26N2O6S B6560536 N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide CAS No. 946213-07-6

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide

Cat. No. B6560536
CAS RN: 946213-07-6
M. Wt: 482.5 g/mol
InChI Key: HBUHADCVISJWIL-UHFFFAOYSA-N
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Description

“N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide” is a complex organic compound. It contains a tetrahydroquinoline ring, which is a common structure in many biologically active compounds . The compound also contains methoxy and benzenesulfonyl groups .


Synthesis Analysis

The synthesis of this compound could involve the use of 4-methoxybenzenesulfonyl chloride as a key intermediate . This compound is known to be used as a pharmaceutical intermediate and as a protecting group agent for various nitrogen functions .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a tetrahydroquinoline ring, a benzenesulfonyl group, and methoxy groups . The presence of these groups can significantly influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups could influence its solubility, while the benzenesulfonyl group could affect its reactivity .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. Given its complex structure and the presence of several functional groups, it could be of interest in various fields, including medicinal chemistry and material science .

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6S/c1-31-20-6-8-22(9-7-20)33-17-25(28)26-19-5-14-24-18(16-19)4-3-15-27(24)34(29,30)23-12-10-21(32-2)11-13-23/h5-14,16H,3-4,15,17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUHADCVISJWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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